benzyl (1H-benzimidazol-2-ylmethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

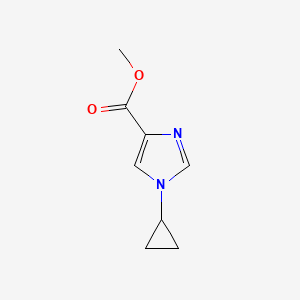

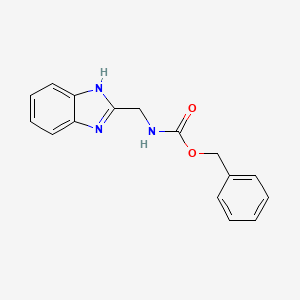

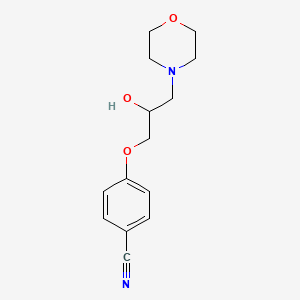

Benzyl (1H-benzimidazol-2-ylmethyl)carbamate is an organic compound with the molecular formula C9H8N3O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . The benzimidazole moiety in this compound has been associated with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or equivalent reagents . A three-component coupling of amines, carbon dioxide, and halides can also be used for the efficient synthesis of carbamates .Molecular Structure Analysis

The molecular structure of benzyl (1H-benzimidazol-2-ylmethyl)carbamate consists of a benzimidazole ring attached to a carbamate group . The carbamate group is a common protecting group for amines and can be installed and removed under relatively mild conditions .Chemical Reactions Analysis

Carbamates, including benzyl (1H-benzimidazol-2-ylmethyl)carbamate, can undergo various chemical reactions. For instance, the carbamate group can be removed using strong acid or heat if it’s a t-butyloxycarbonyl (Boc) protecting group .Physical And Chemical Properties Analysis

Benzyl (1H-benzimidazol-2-ylmethyl)carbamate has an average mass of 190.179 Da and a monoisotopic mass of 190.062195 Da . It has a boiling point of 423.4±28.0 °C at 760 mmHg and a flash point of 209.9±24.0 °C .Scientific Research Applications

Pharmacological Applications

Benzimidazoles, which include the compound , have been extensively explored for their pharmacological properties . They have been found to be potent inhibitors of various enzymes and have a wide range of therapeutic uses. These include antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine properties . They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Fungicide Applications

Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Antimicrobial Applications

Benzimidazole and its derivatives have shown promising results in antimicrobial potential against selected microbial species . This makes them valuable in the development of new antimicrobial agents.

Therapeutic Potential

Imidazole containing compounds, which include benzimidazoles, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antiparasitic Applications

Compounds like Fenbendazole, which is a benzimidazole derivative, are used against a number of gastrointestinal parasites including giardia, roundworms, hookworms, whipworms, the Taenia genus of tapeworms, pinworms, aelurostrongylus, paragonimiasis, strongyles, and Strongyloides .

Inhibition of Ubiquitin Ligase

N-benzothiazol-2-yl-amides, which are related to benzimidazoles, have been shown to inhibit ubiquitin ligase . This could potentially be useful in the development of treatments for diseases related to protein degradation.

Selective Cytotoxicity Against Tumorigenic Cell Lines

Benzimidazole derivatives have been found to exhibit selective cytotoxicity against tumorigenic cell lines . This makes them potential candidates for cancer treatment.

Treatment of Rotavirus Infections

Benzimidazole derivatives have been used in the prophylaxis and treatment of rotavirus infections . This highlights their potential in antiviral therapy.

Future Directions

Benzimidazole derivatives, including benzyl (1H-benzimidazol-2-ylmethyl)carbamate, continue to be of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthesis methods .

Mechanism of Action

Target of Action

Benzyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]carbamate, is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to be potent inhibitors of various enzymes and have been extensively explored for their wide range of therapeutic uses . The primary targets of benzimidazoles are often enzymes involved in critical biological processes .

Mode of Action

It’s known that benzimidazoles, in general, can disrupt microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption is caused by the binding of the benzimidazole compound to tubulin proteins .

Biochemical Pathways

Given the general mode of action of benzimidazoles, it can be inferred that the compound may affect pathways related to cell division and growth due to its potential to disrupt microtubule assembly .

Pharmacokinetics

Benzimidazoles are known for their excellent properties, such as increased stability and bioavailability , which would impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

Based on the general mode of action of benzimidazoles, it can be inferred that the compound may lead to cell cycle disruption and potentially cell death due to its potential to disrupt microtubule assembly .

properties

IUPAC Name |

benzyl N-(1H-benzimidazol-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-16(21-11-12-6-2-1-3-7-12)17-10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRPAXSCRIBNDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (1H-benzimidazol-2-ylmethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)

![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)

![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)